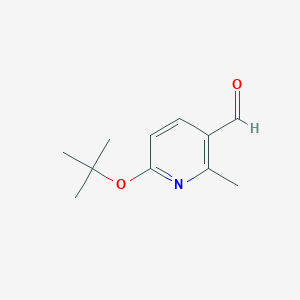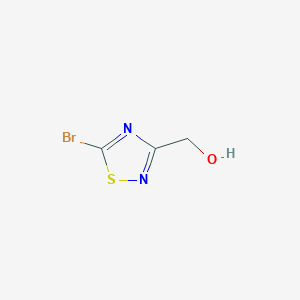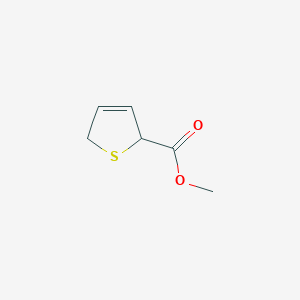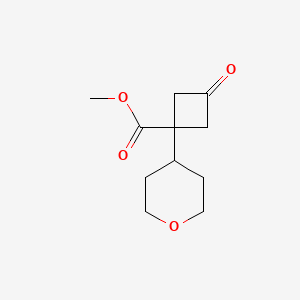![molecular formula C11H17NO3 B6602006 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid CAS No. 1538203-13-2](/img/structure/B6602006.png)
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid (2-OA) is an organic compound belonging to the class of carboxylic acids. It is a cyclic, unsaturated, and non-aromatic molecule which is of particular interest due to its wide range of applications in the field of biochemistry and medicinal chemistry. 2-OA is a versatile building block for the synthesis of many other compounds and has been extensively studied in the literature. In
Mecanismo De Acción
The exact mechanism of action of 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid is not yet fully understood. However, it is believed that it acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to reduce the aggregation of amyloid-β peptide in vitro, suggesting that it may have a role in the prevention of Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to reduce the aggregation of amyloid-β peptide in vitro, suggesting that it may have a role in the prevention of Alzheimer’s disease. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid is a versatile compound that is widely used in laboratory experiments. One of the main advantages of using this compound is its ease of synthesis, as it can be synthesized through a number of different methods. Additionally, it is a relatively inexpensive compound, making it an attractive option for research. However, there are some limitations to using this compound in laboratory experiments, such as its instability in aqueous solutions and its low solubility in organic solvents.
Direcciones Futuras
Given the wide range of applications of 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid, there are a number of potential future directions for research. One of the most promising avenues of research is the development of new and improved synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound, as well as its biochemical and physiological effects, could yield valuable insights into its potential therapeutic applications. Finally, more research into the potential anti-cancer and anti-inflammatory properties of this compound could lead to new treatments for these diseases.
Métodos De Síntesis
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid can be synthesized through a number of different methods. One of the most commonly used methods is the reaction of 1-azaspiro[4.5]decan-3-one with acetic anhydride in the presence of a base. The reaction takes place in an inert atmosphere, typically under nitrogen or argon, and the resulting product is purified by column chromatography. Another method involves the use of a palladium-catalyzed reaction of 1-azaspiro[4.5]decan-3-one with acetic anhydride in the presence of a base. This method has been found to be more efficient than the first, with higher yields and shorter reaction times.
Aplicaciones Científicas De Investigación
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid has a wide range of applications in the field of scientific research. It is used as a building block for the synthesis of other compounds, such as chiral auxiliaries and inhibitors of cytochrome P450 enzymes. It has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, as it has been found to reduce the aggregation of amyloid-β peptide in vitro.
Propiedades
IUPAC Name |
2-(3-oxo-2-azaspiro[4.5]decan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-7-11(4-2-1-3-5-11)8(12-9)6-10(14)15/h8H,1-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELOJIJFPNRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)




![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)